

# "Methyl 6-chloro-3-methylpicolinate" CAS number 878207-92-2

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## Compound of Interest

Compound Name: **Methyl 6-chloro-3-methylpicolinate**

Cat. No.: **B1390959**

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## An In-depth Technical Guide to **Methyl 6-chloro-3-methylpicolinate**

Introduction: **Methyl 6-chloro-3-methylpicolinate** (CAS No. 878207-92-2) is a substituted pyridine derivative that has emerged as a crucial and versatile building block in the landscape of modern medicinal chemistry and drug discovery. As a functionalized heterocyclic compound, it provides a rigid scaffold endowed with multiple reactive sites, allowing for controlled, stepwise modifications to build molecular complexity. Its strategic importance lies in the orthogonal reactivity of its functional groups: the chloro substituent, the methyl ester, and the aromatic methyl group. This guide offers an in-depth analysis of its properties, synthesis, reactivity, and application, providing researchers and drug development professionals with the technical insights required to effectively leverage this intermediate in the synthesis of novel bioactive molecules.

## Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. **Methyl 6-chloro-3-methylpicolinate** is a solid at room temperature, with characteristics that make it amenable to a variety of standard laboratory procedures.

Property	Value	Source(s)
CAS Number	878207-92-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	185.61 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	methyl 6-chloro-3-methylpyridine-2-carboxylate	<a href="#">[5]</a>
Synonyms	6-Chloro-3-methyl-pyridine-2-carboxylic acid methyl ester	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	288.7 ± 35.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.2 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	128.4 °C	<a href="#">[5]</a>

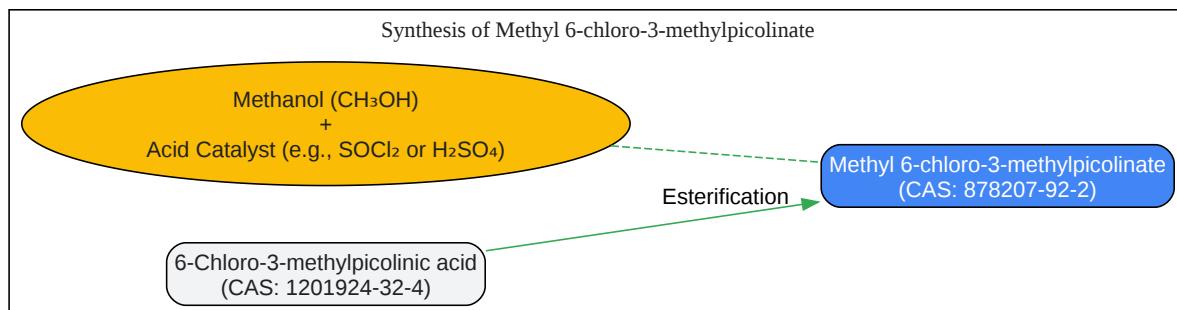
## Synthesis and Chemical Reactivity

The synthetic utility of **Methyl 6-chloro-3-methylpicolinate** stems from the distinct reactivity of its constituent parts. The pyridine core, activated by the chloro- and ester groups, serves as a platform for diverse chemical transformations.

## Synthesis Pathway

The most direct route to **Methyl 6-chloro-3-methylpicolinate** is via the esterification of its corresponding carboxylic acid, 6-Chloro-3-methylpicolinic acid (CAS 1201924-32-4).[\[7\]](#)[\[8\]](#)[\[9\]](#) This is a standard transformation in organic synthesis, typically achieved with high efficiency.

**Causality of Experimental Choice:** The use of methanol in the presence of an acid catalyst (like H<sub>2</sub>SO<sub>4</sub>) or a more reactive agent like thionyl chloride (SOCl<sub>2</sub>) is a field-proven method for converting carboxylic acids to methyl esters. Thionyl chloride is often preferred for its ability to drive the reaction to completion by producing gaseous byproducts (SO<sub>2</sub> and HCl), which are easily removed.



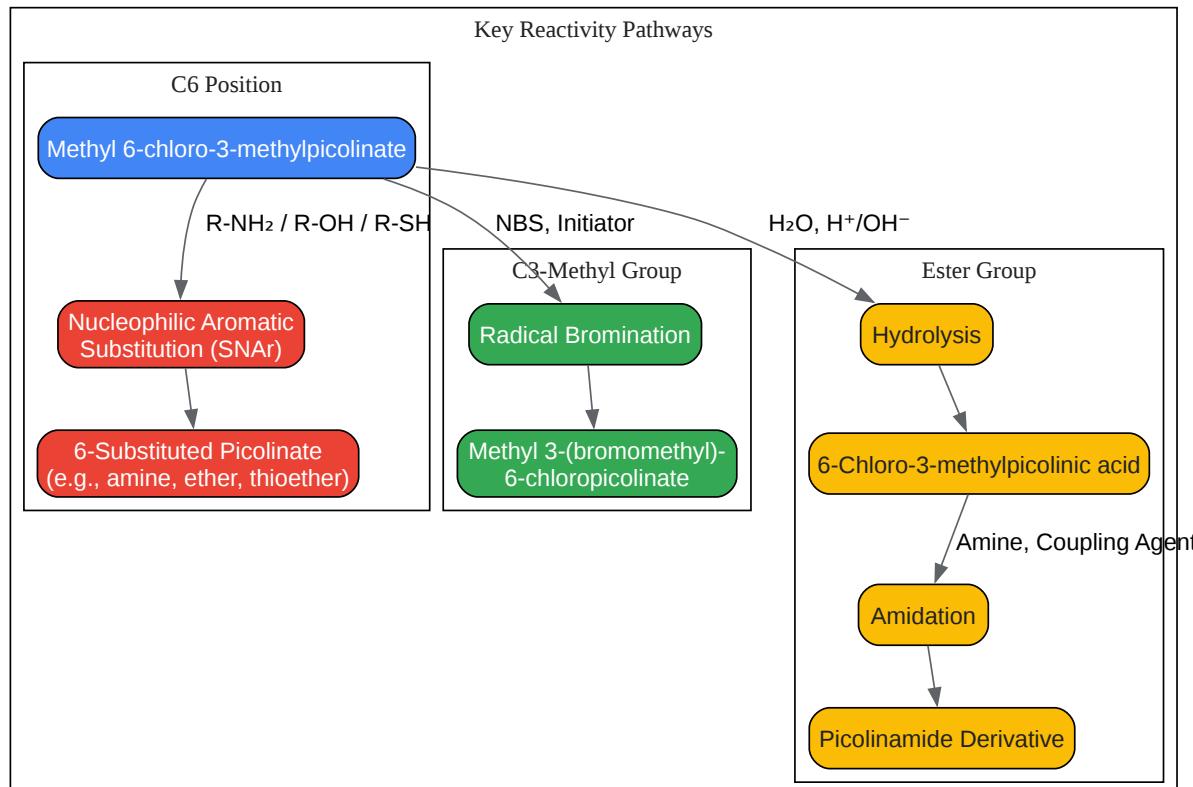
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Caption: General synthesis via esterification of the parent acid.

## Core Reactivity Profile

The molecule's structure allows for selective modification at three primary sites, making it a highly valuable intermediate.

- Nucleophilic Aromatic Substitution (SNAr) at C6: The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the chlorine atom at the 6-position susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This is a cornerstone reaction for introducing diversity.
- Side-Chain Functionalization at C3-Methyl: The methyl group can undergo radical reactions, most notably bromination using N-Bromosuccinimide (NBS), to form a bromomethyl derivative.<sup>[10]</sup> This new electrophilic site is then primed for substitution by nucleophiles, extending the carbon skeleton.
- Ester Group Modification: The methyl ester can be hydrolyzed back to the carboxylic acid for subsequent amide coupling reactions or reduced to a primary alcohol, providing another avenue for functionalization.

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Caption: Orthogonal reactivity of the core functional groups.

## Application in Drug Discovery and Development

The true value of **Methyl 6-chloro-3-methylpicolinate** is realized in its application as a scaffold in the synthesis of pharmacologically active agents. The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.

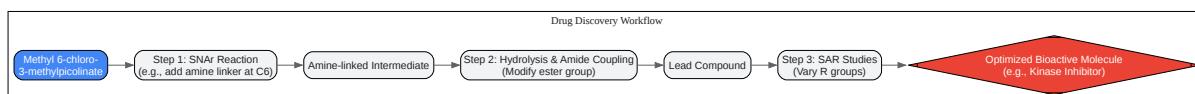
## The "Magic Methyl" Effect

The strategic placement of methyl groups can profoundly impact a drug candidate's properties, a concept often termed the "magic methyl" effect.[11][12] The C3-methyl group in this picolinate can:

- Enhance Potency: By filling a specific hydrophobic pocket in a target protein, it can increase binding affinity.
- Improve Metabolic Stability: It can block a site that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[11]
- Modulate Physicochemical Properties: It can influence solubility and lipophilicity, which are critical for oral bioavailability.[12]

## A Scaffold for Targeted Therapies

Substituted picolimates and picolinamides are key components in a variety of targeted therapies, including kinase inhibitors and PARP inhibitors.[13][14][15] The synthetic handles on **Methyl 6-chloro-3-methylpicolinate** allow for the systematic exploration of chemical space to optimize lead compounds. For example, the C6-chloro position is ideal for linking the pyridine core to other heterocyclic systems via SNAr, a common strategy in kinase inhibitor design.



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Caption: Logical flow from building block to a potential drug candidate.

# Featured Experimental Protocol: Radical Bromination

This protocol describes the selective bromination of the C3-methyl group, a key transformation for further elaboration. The procedure is adapted from established methods.[\[10\]](#)

Objective: To synthesize Methyl 3-(bromomethyl)-6-chloropicolinate.

Materials:

- **Methyl 6-chloro-3-methylpicolinate** (1.0 eq.)
- N-Bromosuccinimide (NBS, 2.0 eq.)
- Benzoyl peroxide (radical initiator, 0.03 eq.)
- Carbon tetrachloride ( $CCl_4$ ) or a suitable alternative solvent
- Saturated aqueous  $NH_4Cl$  solution
- Dichloromethane ( $CH_2Cl_2$ )
- Sodium sulfate ( $Na_2SO_4$ )

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **Methyl 6-chloro-3-methylpicolinate** (1.0 eq.) and the solvent (e.g.,  $CCl_4$ ).
- Addition of Reagents: Add N-Bromosuccinimide (2.0 eq.) and benzoyl peroxide (0.03 eq.) to the mixture.
  - Expert Insight: NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of  $Br_2$ , minimizing side reactions. Benzoyl peroxide is a classic thermal radical initiator; its O-O bond cleaves upon heating to start the radical chain reaction.

- Heating: Heat the reaction mixture to reflux (approx. 100 °C) and stir for 1 hour. Monitor the reaction progress by TLC or LC-MS.
- Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH<sub>4</sub>Cl.
  - Self-Validation Check: The quench neutralizes any remaining reactive species. The formation of two distinct phases (organic and aqueous) should be observed.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure (in vacuo).
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product, Methyl 3-(bromomethyl)-6-chloropicolinate.

## Safety and Handling

Proper handling is essential when working with this chemical intermediate. Based on available safety data, **Methyl 6-chloro-3-methylpicolinate** presents several hazards.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Storage: Store in a tightly closed container in a cool, dry place.

## Conclusion

**Methyl 6-chloro-3-methylpicolinate** is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and predictable, orthogonal reactivity provide chemists with a reliable platform for constructing complex molecular architectures. By understanding its properties, synthesis, and reactivity profile, researchers can strategically incorporate this valuable intermediate into their synthetic campaigns to accelerate the discovery and development of next-generation therapeutics.

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